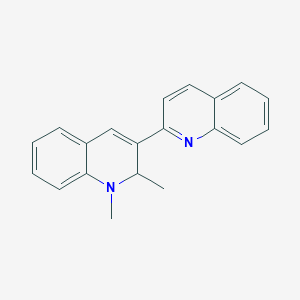
1',2'-Dimethyl-1',2'-dihydro-2,3'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline is an organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two quinoline rings connected through a dihydro bridge, with methyl groups attached to the first and second positions of the dihydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminobenzophenone derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazine: A compound with similar structural features but different biological activities.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Another quinoline derivative with distinct chemical and biological properties.
1H-Indene, 2,3-dihydro-1,2-dimethyl-: A related compound with a different ring structure and reactivity.
Uniqueness
1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline is unique due to its specific substitution pattern and the presence of two quinoline rings connected through a dihydro bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
263396-27-6 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,2-dimethyl-3-quinolin-2-yl-2H-quinoline |
InChI |
InChI=1S/C20H18N2/c1-14-17(13-16-8-4-6-10-20(16)22(14)2)19-12-11-15-7-3-5-9-18(15)21-19/h3-14H,1-2H3 |
InChI Key |
QJNJBZCGWDYEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2N1C)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















